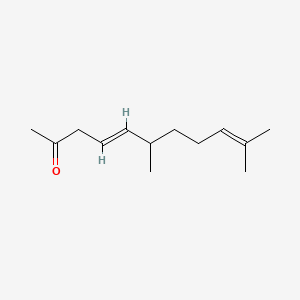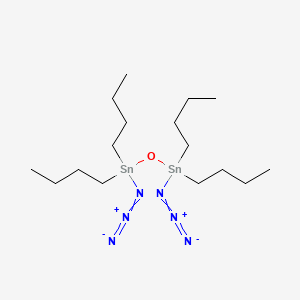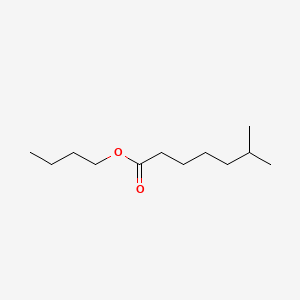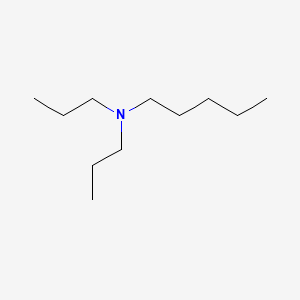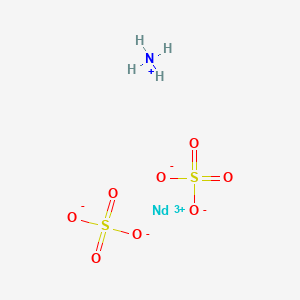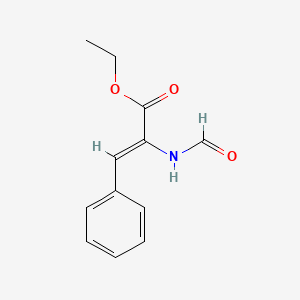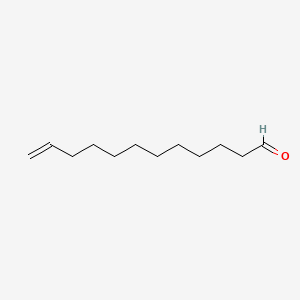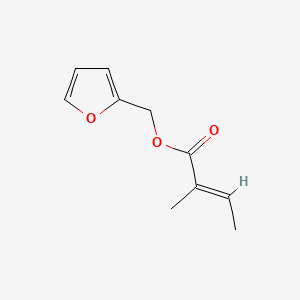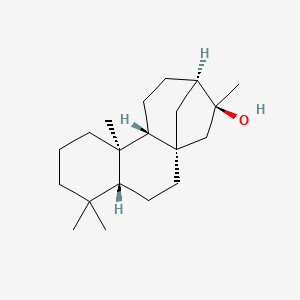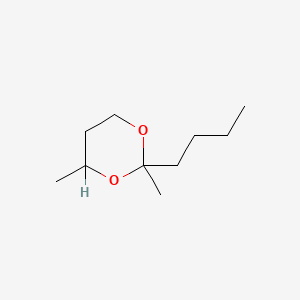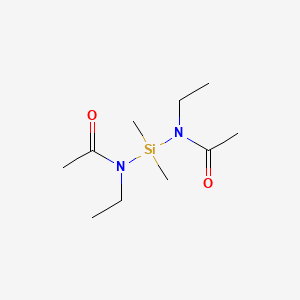
N,N'-(Dimethylsilylene)bis(N-ethylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dimethylsilylene)bis(N-ethylacetamide): is a chemical compound with the molecular formula C10H22N2O2Si and a molecular weight of 230.38 g/mol . This compound is known for its unique structure, which includes a dimethylsilylene group bonded to two N-ethylacetamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) typically involves the reaction of dimethylchlorosilane with N-ethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-ethylacetamide→N,N’-(Dimethylsilylene)bis(N-ethylacetamide)+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the N-ethylacetamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the N-ethylacetamide groups.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based polymers and materials.
Biology: In biological research, this compound is used to study the interactions of silicon-containing compounds with biological systems. It can be used as a model compound to investigate the behavior of silicon in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs and drug delivery systems. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used in the production of specialty chemicals and materials. It is also used in the development of advanced coatings and adhesives.
Mecanismo De Acción
The mechanism of action of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with various molecular targets. The dimethylsilylene group can form strong bonds with other atoms, leading to the formation of stable complexes. The N-ethylacetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments.
Comparación Con Compuestos Similares
- N,N’-(Dimethylsilylene)bis(N-methylacetamide)
- N,N’-(Dimethylsilylene)bis(N-propylacetamide)
- N,N’-(Dimethylsilylene)bis(N-butylacetamide)
Comparison: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is unique due to the presence of N-ethylacetamide groups, which provide specific steric and electronic properties. Compared to its analogs with different alkyl groups, this compound exhibits distinct reactivity and stability. The choice of alkyl group can significantly influence the compound’s physical and chemical properties, making N,N’-(Dimethylsilylene)bis(N-ethylacetamide) a valuable compound for various applications.
Propiedades
Número CAS |
79728-78-2 |
|---|---|
Fórmula molecular |
C10H22N2O2Si |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
N-[[acetyl(ethyl)amino]-dimethylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3 |
Clave InChI |
MYADPEFFMQPOQC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
